DUSP26 Enzymatic Inhibition: F1063-0967 versus NSC-87877 and Ethyl-3,4-Dephostatin
F1063-0967 exhibits intermediate DUSP26 inhibitory potency between the two previously characterized small-molecule inhibitors. In cell-free enzymatic assays, F1063-0967 demonstrated an IC50 of 11.62 μM against DUSP26, representing a 1.43-fold improvement over NSC-87877 (IC50 = 16.67 ± 2.89 μM) but 1.71-fold lower potency than ethyl-3,4-dephostatin (IC50 = 6.8 ± 0.41 μM) [1]. F1063-0967 was identified as the most potent compound among eight active hits from a virtual screen of 129,087 compounds, validated through enzyme-based assays [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.62 μM |
| Comparator Or Baseline | NSC-87877: IC50 = 16.67 ± 2.89 μM; Ethyl-3,4-dephostatin: IC50 = 6.8 ± 0.41 μM |
| Quantified Difference | F1063-0967 is 1.43× more potent than NSC-87877; 1.71× less potent than ethyl-3,4-dephostatin |
| Conditions | Cell-free DUSP26 enzymatic assay; compounds selected from 129,087-compound diversity library via pharmacophore modeling and molecular docking |
Why This Matters
F1063-0967 offers a distinct potency tier within the limited DUSP26 inhibitor landscape, enabling researchers to select the appropriate potency window for target engagement studies without the extreme promiscuity of NSC-87877 or the higher potency of ethyl-3,4-dephostatin.
- [1] Ren JX, Cheng Z, Huang YX, Zhao JF, Guo P, Zou ZM, Xie Y. Identification of novel dual-specificity phosphatase 26 inhibitors by a hybrid virtual screening approach based on pharmacophore and molecular docking. Biomed Pharmacother. 2017 May;89:376-385. View Source
